molecular formula C7H2Br2F4 B1413308 2,3-Dibromo-4-fluorobenzotrifluoride CAS No. 1806353-55-8

2,3-Dibromo-4-fluorobenzotrifluoride

Cat. No.: B1413308
CAS No.: 1806353-55-8
M. Wt: 321.89 g/mol
InChI Key: AHKVYSTYRLLSIF-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Br2F4. It is a derivative of benzotrifluoride, where two bromine atoms and one fluorine atom are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 4-fluorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-fluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 2,3-dibromo-4-fluorobenzene.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of 2,3-diamino-4-fluorobenzotrifluoride or 2,3-dithiobromo-4-fluorobenzotrifluoride.

    Reduction: Formation of 2,3-dibromo-4-fluorobenzene.

    Oxidation: Formation of 2,3-dibromo-4-fluorobenzoic acid.

Scientific Research Applications

2,3-Dibromo-4-fluorobenzotrifluoride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorobenzotrifluoride involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

  • 2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride
  • 2,4-Difluorobenzyl bromide
  • 4-Bromo-2,3-difluorobenzaldehyde

Comparison: 2,3-Dibromo-4-fluorobenzotrifluoride is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical properties

Properties

IUPAC Name

2,3-dibromo-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-5-3(7(11,12)13)1-2-4(10)6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKVYSTYRLLSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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